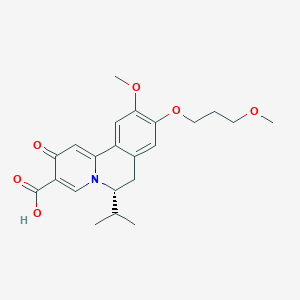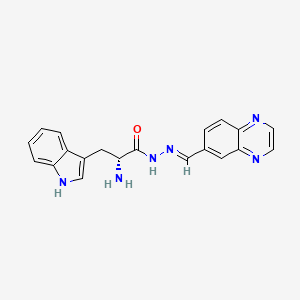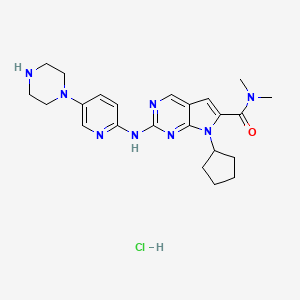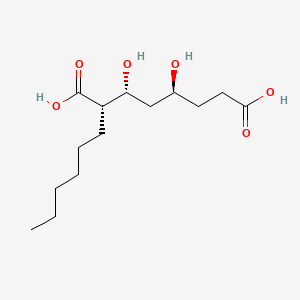
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RO-61-0591 is a bioactive chemical.
Aplicaciones Científicas De Investigación
Synthesis of Chiral Compounds : Defant et al. (2011) detailed the use of a related bicyclic lactone, obtained from the pyrolysis of cellulose, as a building block in the synthesis of new δ-sugar amino acids. These compounds are potential candidates for the development of peptidomimetics with conformationally restricted structures, suggesting a role in pharmaceutical synthesis (Defant et al., 2011).
Bioconversion Studies : Gardner and Hou (1999) investigated the stereoconfiguration of dihydroxy-octadecenoic acid (DHOE) derived from oleic acid by bioconversion with Pseudomonas aeruginosa, highlighting its potential in biochemical pathways and organic chemistry (Gardner & Hou, 1999).
Crystallography Research : Yao Wang (2009) explored the crystal structure of a cocrystal involving octanedioic acid, which is useful in understanding molecular interactions and design in material science (Yao Wang, 2009).
Chemical Synthesis and Insect Pheromones : Masaki et al. (1986) demonstrated the use of compounds related to octanedioic acid in the synthesis of insect pheromones, indicating applications in agriculture and pest control (Masaki et al., 1986).
Catalysis and Polymer Science : McCann et al. (1995) studied copper(II) complexes of octanedioic acid, which could be relevant in catalysis and material sciences (McCann et al., 1995).
Environmental Applications : DellaGreca et al. (2004) identified compounds including octanedioic acid in olive oil mill waste-waters, suggesting its role in environmental analysis and waste management (DellaGreca et al., 2004).
Chemical Oxidation Processes : Iwahama et al. (2000) explored the oxidation of alcohols to carbonyl compounds using octanedioic acid-related compounds, indicating its significance in organic synthesis (Iwahama et al., 2000).
Biopolyester Production : Lee et al. (2019) conducted research on the enzymatic production of biopolyesters using compounds related to octanedioic acid, demonstrating its importance in biotechnology and sustainable material production (Lee et al., 2019).
Plant Biology and Phytochemistry : Milborrow (1975) researched the absolute configuration of phaseic and dihydrophaseic acids, compounds structurally related to octanedioic acid, suggesting applications in plant biology and phytochemistry (Milborrow, 1975).
Oleochemical Industry Applications : Diamond and Applewhite (1967) focused on the cleavage of hydroxy unsaturated fatty acids, including octanedioic acid, highlighting its role in the oleochemical industry (Diamond & Applewhite, 1967).
Propiedades
Número CAS |
186423-00-7 |
|---|---|
Nombre del producto |
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)- |
Fórmula molecular |
C14H26O6 |
Peso molecular |
290.36 |
Nombre IUPAC |
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)- |
InChI |
InChI=1S/C14H26O6/c1-2-3-4-5-6-11(14(19)20)12(16)9-10(15)7-8-13(17)18/h10-12,15-16H,2-9H2,1H3,(H,17,18)(H,19,20)/t10-,11-,12+/m0/s1 |
Clave InChI |
XXJYVIMIEJMJBD-SDDRHHMPSA-N |
SMILES |
O=C(O)[C@@H](CCCCCC)[C@H](O)C[C@@H](O)CCC(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RO-61-0591; RO610591; RO61-0591. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




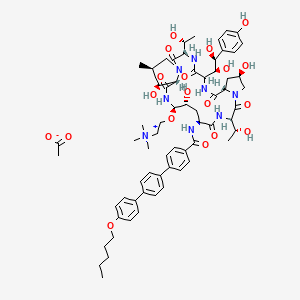

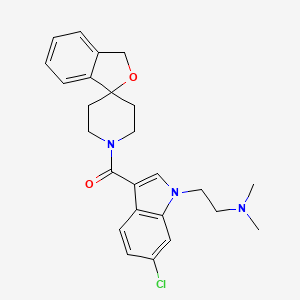
![(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610459.png)
![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)
